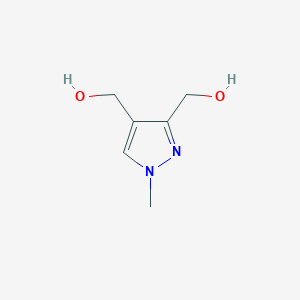

(1-methyl-1H-pyrazole-3,4-diyl)dimethanol

説明

Structure

3D Structure

特性

IUPAC Name |

[3-(hydroxymethyl)-1-methylpyrazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-8-2-5(3-9)6(4-10)7-8/h2,9-10H,3-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQXXIOFIWYETE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CO)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294308 | |

| Record name | 1-Methyl-1H-pyrazole-3,4-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056039-91-8 | |

| Record name | 1-Methyl-1H-pyrazole-3,4-dimethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1056039-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1H-pyrazole-3,4-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 1h Pyrazole 3,4 Diyl Dimethanol and Analogous Pyrazole Derivatives

Established Strategies for the Pyrazole (B372694) Ring Construction

The formation of the pyrazole core is a well-established field in heterocyclic chemistry, offering a variety of methods to achieve diverse substitution patterns. organic-chemistry.org These strategies range from classical condensation reactions to modern catalytic approaches. organic-chemistry.org

Cyclocondensation Approaches and Regioselectivity Considerations

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. masterorganicchemistry.comrsc.org This approach, often referred to as the Knorr pyrazole synthesis, involves the reaction of a β-diketone, β-ketoester, or α,β-unsaturated carbonyl compound with hydrazine or a substituted hydrazine. rsc.orgresearchgate.net

For instance, the reaction between a 1,3-diketone and hydrazine hydrate (B1144303) typically proceeds via nucleophilic attack of the hydrazine, followed by cyclization and dehydration to form the pyrazole ring. organic-chemistry.org A significant challenge in using substituted hydrazines (e.g., methylhydrazine) with unsymmetrical 1,3-dicarbonyl compounds is the potential formation of regioisomeric products. masterorganicchemistry.comrsc.org The regioselectivity of the reaction is influenced by factors such as the steric and electronic properties of the substituents on both reactants and the reaction conditions. masterorganicchemistry.com For example, the reaction of acetylenic ketones with methylhydrazine can yield two different regioisomeric pyrazoles that are often difficult to separate. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product(s) | Key Features |

| 1,3-Diketone | Hydrazine Hydrate | 3,5-Disubstituted Pyrazole | Classical and widely used method. organic-chemistry.org |

| Unsymmetrical 1,3-Diketone | Methylhydrazine | Mixture of Regioisomers | Regioselectivity is a key consideration. masterorganicchemistry.com |

| α,β-Unsaturated Ketone | Hydrazine Derivative | Pyrazoline (intermediate) | Requires subsequent oxidation to form the pyrazole. masterorganicchemistry.com |

| Acetylenic Ketone | Aryl Hydrazine | Mixture of Regioisomers | Provides access to different substitution patterns. masterorganicchemistry.com |

Transition-Metal Catalysis and Photoredox Reactions in Pyrazole Synthesis

Modern synthetic chemistry has introduced advanced methods for pyrazole construction, including transition-metal-catalyzed reactions and photoredox catalysis. Transition-metal catalysis, particularly with metals like palladium, copper, and ruthenium, has enabled the direct C-H functionalization of pyrazole rings, offering alternative routes to functionalized pyrazoles without the need for pre-functionalized starting materials. nih.govacs.org These methods are often highly selective and can be performed under mild conditions. organic-chemistry.org For example, palladium-catalyzed cross-coupling reactions can be used to introduce aryl, alkenyl, or alkynyl groups at specific positions on the pyrazole ring. nih.gov

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly tool for organic synthesis. nih.gov This strategy has been successfully applied to the synthesis of pyrazole derivatives through formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. nih.gov This method allows for the efficient construction of the pyrazole scaffold under mild conditions, often with high efficiency and in a step-economical manner. nih.gov Another approach involves a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, using α,β-unsaturated aldehydes as synthetic equivalents of alkynes. ontosight.ai

One-Pot Multicomponent Syntheses of Pyrazole Frameworks

One-pot multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex heterocyclic frameworks like pyrazoles due to their efficiency, atom economy, and procedural simplicity. arkat-usa.orgbyjus.com These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, often without the need to isolate intermediates. byjus.com

Various MCRs have been developed for the synthesis of pyrazole derivatives. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been shown to be a straightforward and sustainable approach. chemistrysteps.com Another example is the four-component reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate, which can be catalyzed by environmentally benign catalysts like sodium gluconate to produce highly functionalized pyranopyrazoles. rsc.org These methods offer significant advantages in terms of reduced reaction times, cost-effectiveness, and environmental friendliness. byjus.comchemistrysteps.com

Functionalization Routes to Incorporate Hydroxymethyl Moieties at Pyrazole C-3 and C-4 Positions

Once the pyrazole ring is constructed, the next crucial step towards the synthesis of (1-methyl-1H-pyrazole-3,4-diyl)dimethanol is the introduction of hydroxymethyl groups at the C-3 and C-4 positions. This can be achieved through the reduction of corresponding carboxylic acid derivatives or formyl groups.

Reduction of Carboxylic Acid Derivatives to Dimethanol Structures

A direct and reliable method for installing the dimethanol functionality is the reduction of a pre-existing pyrazole-3,4-dicarboxylic acid or its ester derivatives. The synthesis of such dicarboxylic acid precursors has been reported, for instance, starting from 3-aryl sydnones. nih.gov

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄). byjus.comlibretexts.org It has been demonstrated that diethyl pyrazole-3,4-dicarboxylate can be reduced to 3,4-bishydroxymethylpyrazole. rsc.org For the target molecule, the corresponding dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate would be the ideal precursor. The reduction with LiAlH₄ in an anhydrous etheral solvent such as tetrahydrofuran (B95107) (THF) would be expected to efficiently yield this compound. byjus.comlibretexts.org

| Starting Material | Reducing Agent | Product | Reference |

| Diethyl pyrazole-3,4-dicarboxylate | Not specified | 3,4-Bishydroxymethylpyrazole | rsc.org |

| Dimethyl 1-methyl-1H-pyrazole-3,4-dicarboxylate | Lithium Aluminum Hydride (LiAlH₄) | This compound | Inferred from byjus.comrsc.orglibretexts.org |

| Pyrazole-3-carboxylic acid derivatives | Methylmagnesium chloride | Diol derivatives | umich.edu |

Vilsmeier-Haack Formylation and Subsequent Reduction Pathways for Pyrazole-3,4-Carbaldehydes

An alternative strategy involves the introduction of formyl (aldehyde) groups at the C-3 and C-4 positions, followed by their reduction to hydroxymethyl groups. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich heterocyclic compounds, including pyrazoles. researchgate.net The reaction typically employs a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). researchgate.net

While the Vilsmeier-Haack reaction on unsubstituted pyrazoles often leads to formylation at the C-4 position, diformylation at C-3 and C-4 can be achieved under specific conditions or with appropriately substituted precursors. For instance, the reaction of the Vilsmeier reagent with hydrazones of diacetylcarbazoles has been shown to yield the corresponding pyrazole dicarbaldehydes. A similar strategy could be envisioned for a 1-methylpyrazole (B151067) precursor.

Once the 1-methyl-1H-pyrazole-3,4-dicarbaldehyde is obtained, the final step is the reduction of the two aldehyde functionalities to the corresponding primary alcohols. This transformation is readily accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an etheral solvent being common and effective choices.

N-Alkylation Strategies for 1-Methyl Substitution in Pyrazole Systems

The introduction of a methyl group at the N1 position of the pyrazole ring is a critical step in the synthesis of this compound. However, the N-alkylation of unsymmetrically substituted pyrazoles can often lead to a mixture of N1 and N2 regioisomers, posing a significant challenge for selective synthesis. The ratio of these isomers is influenced by the nature of the substituents on the pyrazole ring, the choice of the alkylating agent, and the reaction conditions.

A common approach to the synthesis of N-methylated pyrazoles involves the use of methylating agents such as methyl iodide or dimethyl sulfate. To address the issue of regioselectivity, various strategies have been developed. One method involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.org These reagents can significantly enhance the selectivity of N-alkylation in favor of the N1 isomer. acs.org For instance, the reaction of a 3-substituted pyrazole with an α-halomethylsilane can achieve N1/N2 selectivities ranging from 92:8 to greater than 99:1. acs.org The reaction proceeds through an intermediate organosilane which is then cleaved to yield the N-methylated pyrazole. acs.org

Another strategy to control regioselectivity is the use of a protecting group. An acyl group can be introduced to temporarily block one of the nitrogen atoms, directing the methylation to the desired position. The protecting group can then be removed under mild basic conditions to yield the selectively methylated pyrazole. reddit.com Furthermore, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles provides an alternative to methods requiring strong bases or high temperatures. mdpi.com This method has been shown to produce good yields of N-alkyl pyrazoles, with the regioselectivity being primarily controlled by steric factors. mdpi.com

Below is an interactive data table summarizing various N-alkylation strategies for pyrazole systems.

| Alkylating Agent | Catalyst/Conditions | Selectivity (N1/N2) | Yield (%) | Reference |

| Methyl Iodide | K2CO3, DMF | Variable | Moderate to Good | reddit.com |

| Dimethyl Sulfate | NaOH, H2O | Variable | Moderate to Good | reddit.com |

| α-Halomethylsilanes | KHMDS, THF-DMSO; then TBAF | 92:8 to >99:1 | Good | acs.org |

| Phenethyl trichloroacetimidate | Camphorsulfonic acid | 2.5:1 | 56 | mdpi.com |

Innovations in Sustainable and Green Synthetic Chemistry for Pyrazole Derivatives

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives. eresearchco.comtandfonline.comnih.govbenthamdirect.com These green chemistry approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. eresearchco.combenthamdirect.comdergipark.org.trrsc.orgbeun.edu.tr Microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.govdergipark.org.tr For example, the synthesis of certain pyrazole derivatives that takes several hours under conventional heating can be completed in a matter of minutes using microwave irradiation. nih.gov This technique has been successfully applied to various pyrazole syntheses, including cyclocondensation and multicomponent reactions. dergipark.org.trrsc.org

Solvent-free reaction conditions represent another important green synthetic strategy. tandfonline.comresearchgate.netrsc.orgresearchgate.net By eliminating the need for organic solvents, these methods reduce environmental pollution and simplify product purification. tandfonline.com Solvent-free synthesis of pyrazoles has been achieved through various techniques, including grinding of reactants and carrying out reactions in the presence of a solid support or a catalytic amount of an ionic liquid. tandfonline.comresearchgate.net For instance, the 1,3-dipolar cycloaddition of diazo compounds to alkynes can be conducted under solvent-free conditions by simple heating, affording pyrazole products in high yields without the need for further purification. rsc.org

The following interactive data table highlights some innovative and sustainable approaches to pyrazole synthesis.

| Method | Conditions | Reaction Time | Yield (%) | Reference |

| Microwave-assisted | Aqueous medium, weak base, 120 °C | 20 min | 60-80 | dergipark.org.tr |

| Microwave-assisted | Ethanol/Acetic acid, 100 °C | 7 min | High | dergipark.org.tr |

| Solvent-free | Tetrabutylammonium bromide, room temp. | Shorter than conventional | 75-86 | tandfonline.com |

| Solvent-free | Heating | Not specified | High | rsc.org |

| Ultrasound-assisted | Water, catalyst-free | Not specified | Excellent | nih.gov |

Chemical Reactivity and Advanced Derivatization Strategies for 1 Methyl 1h Pyrazole 3,4 Diyl Dimethanol

Chemical Transformations of the Primary Hydroxyl Functionalities

The two primary alcohol groups at positions 3 and 4 of the pyrazole (B372694) ring are amenable to a variety of classical alcohol transformations. These reactions allow for the introduction of diverse functional groups, thereby modifying the molecule's steric and electronic properties, as well as its potential for further chemical bonding.

Esterification Reactions

The primary hydroxyl groups of (1-methyl-1H-pyrazole-3,4-diyl)dimethanol can be readily converted into esters through reaction with various acylating agents. Standard esterification conditions, such as reaction with acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine), are expected to yield the corresponding mono- or di-esters. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed. The reactivity of the two hydroxyl groups is likely to be similar, potentially leading to mixtures of mono- and di-esterified products, which could be controlled by adjusting the stoichiometry of the acylating agent.

| Acylating Agent | Product Type | Potential Reaction Conditions |

|---|---|---|

| Acetyl Chloride | Diacetate Ester | Pyridine, 0°C to room temperature |

| Benzoyl Chloride | Dibenzoate Ester | Triethylamine, Dichloromethane |

| Acetic Anhydride | Diacetate Ester | DMAP (cat.), Triethylamine |

| Benzoic Acid | Dibenzoate Ester | H₂SO₄ (cat.), Toluene, reflux |

Etherification Reactions

Ether derivatives can be synthesized by targeting the nucleophilicity of the oxygen atoms in the hydroxyl groups. A common method is the Williamson ether synthesis, which would involve deprotonation of the hydroxyl groups with a strong base, such as sodium hydride, to form the corresponding dialkoxide. This intermediate can then be treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to furnish the desired diether. The choice of base and solvent is crucial to ensure efficient conversion without promoting side reactions.

| Alkylating Agent | Base | Product Type | Potential Reaction Conditions |

|---|---|---|---|

| Methyl Iodide | NaH | Dimethyl Ether | THF or DMF, 0°C to room temperature |

| Benzyl Bromide | NaH | Dibenzyl Ether | THF, reflux |

| Ethyl Iodide | KH | Diethyl Ether | DMF |

Oxidation Reactions

The primary alcohol functionalities are susceptible to oxidation, offering a pathway to introduce carbonyl groups. The outcome of the oxidation is dependent on the choice of the oxidizing agent. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), are expected to oxidize the alcohols to the corresponding aldehydes, yielding (1-methyl-1H-pyrazole-3,4-diyl)dicarbaldehyde. The oxidation of a similar substrate, (1,3-diaryl-1H-pyrazol-4-yl)methanol, to the corresponding aldehyde has been reported, suggesting this transformation is feasible. researchgate.net Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent), could lead to the formation of the dicarboxylic acid, 1-methyl-1H-pyrazole-3,4-dicarboxylic acid. Stepwise oxidation to isolate the mono-aldehyde or the aldehyde-carboxylic acid intermediate may also be possible under carefully controlled conditions.

| Oxidizing Agent | Expected Major Product | Product Functional Group |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | (1-methyl-1H-pyrazole-3,4-diyl)dicarbaldehyde | Dialdehyde (B1249045) |

| Dess-Martin Periodinane (DMP) | (1-methyl-1H-pyrazole-3,4-diyl)dicarbaldehyde | Dialdehyde |

| Potassium Permanganate (KMnO₄) | 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | Dicarboxylic Acid |

| Jones Reagent (CrO₃/H₂SO₄) | 1-methyl-1H-pyrazole-3,4-dicarboxylic acid | Dicarboxylic Acid |

Diversification of the Pyrazole Ring through Substitution and Annulation Reactions

Beyond the functionalization of the side chains, the pyrazole ring itself can undergo reactions to introduce new substituents or to build fused heterocyclic systems, significantly expanding the molecular diversity accessible from the starting diol.

The pyrazole ring is considered an electron-rich aromatic system, making it susceptible to electrophilic substitution. pharmaguideline.com In the case of this compound, the C5 position is the only unsubstituted carbon on the ring. The directing effects of the existing substituents must be considered to predict the outcome of such reactions. The N1-methyl group is an activating group that directs electrophiles to the ortho (C5) and para (C3) positions. The hydroxymethyl groups at C3 and C4 are weakly activating alkyl groups, also exhibiting ortho- and para-directing effects. The cumulative effect of these groups is expected to activate the C5 position, making it the primary site for electrophilic attack. Reactions such as halogenation (using NBS or NCS), nitration, or Friedel-Crafts acylation would likely introduce a substituent at this position. Transition-metal-catalyzed C–H functionalization is another modern strategy that could achieve selective substitution at the C5 position. researchgate.netrsc.org

Annulation reactions involve the construction of a new ring fused to the existing pyrazole core, leading to bicyclic or polycyclic heterocyclic systems. While aminopyrazoles are common starting materials for such transformations, the diol functionality of this compound can be leveraged to create precursors for annulation. nih.gov For instance, the diol could be converted to a dihalide (e.g., using PBr₃ or SOCl₂) to yield (3,4-bis(bromomethyl)-1-methyl-1H-pyrazole). This reactive intermediate could then undergo cyclization with a variety of dinucleophiles to form fused six- or seven-membered rings. For example, reaction with a diamine like ethylenediamine (B42938) could lead to the formation of a fused dihydropyrazine (B8608421) ring, while reaction with a catechol could yield a fused dihydrodioxepine ring. These strategies provide a pathway to novel pyrazole-fused heterocycles. nih.govrsc.org

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 1h Pyrazole 3,4 Diyl Dimethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for determining the precise connectivity and environment of atoms within a molecule. For (1-methyl-1H-pyrazole-3,4-diyl)dimethanol, a combination of one-dimensional and two-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The proton NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton environment in the molecule. The anticipated chemical shifts (δ) in a solvent like DMSO-d6 are influenced by the electronic environment of the pyrazole (B372694) ring and the attached functional groups.

Pyrazole Ring Proton (H-5): A singlet corresponding to the single proton on the pyrazole ring is expected to appear in the downfield aromatic region, typically around δ 7.5-8.0 ppm. Its specific shift is influenced by the electron-donating hydroxymethyl groups and the N-methyl group.

Hydroxymethyl Protons (CH₂): Two distinct singlets (or closely spaced AB quartets if rotation is restricted) are anticipated for the methylene (B1212753) protons of the two hydroxymethyl groups attached to C3 and C4. These would likely appear in the range of δ 4.5-4.8 ppm.

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the N1 position of the pyrazole ring will produce a sharp singlet, typically observed further upfield around δ 3.8-4.0 ppm. chemicalbook.com

Hydroxyl Protons (OH): The protons of the two alcohol groups are expected to appear as broad singlets or triplets (if coupled to the adjacent CH₂ group), with chemical shifts that are highly dependent on concentration and temperature, but generally fall within the δ 5.0-5.5 ppm range in DMSO-d6.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-5 (pyrazole ring) | ~7.60 | s (singlet) | 1H |

| CH₂OH (at C3) | ~4.65 | s (singlet) | 2H |

| CH₂OH (at C4) | ~4.50 | s (singlet) | 2H |

| N-CH₃ | ~3.85 | s (singlet) | 3H |

| CH₂OH (x2) | ~5.20 | br s (broad singlet) | 2H |

The 13C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct carbon signals are expected, three for the pyrazole ring and two for the substituent groups.

Pyrazole Ring Carbons (C-3, C-4, C-5): The chemical shifts of the pyrazole ring carbons are characteristic. C-3 and C-5, being adjacent to nitrogen atoms, appear further downfield compared to C-4. Based on data for similar pyrazoles, C-3 and C-5 are expected around δ 140-150 ppm, while C-4 would be significantly more shielded, appearing around δ 110-120 ppm. researchgate.net

Hydroxymethyl Carbons (CH₂OH): The carbons of the two hydroxymethyl groups are expected to resonate in the aliphatic region, typically around δ 55-65 ppm.

N-Methyl Carbon (N-CH₃): The N-methyl carbon signal is anticipated to appear upfield, generally in the range of δ 35-40 ppm. researchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (pyrazole ring) | ~148.0 |

| C-5 (pyrazole ring) | ~135.0 |

| C-4 (pyrazole ring) | ~115.0 |

| CH₂OH (at C3) | ~58.0 |

| CH₂OH (at C4) | ~56.0 |

| N-CH₃ | ~38.0 |

To confirm the assignments made from 1D spectra, 2D NMR experiments are invaluable.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signal at ~7.60 ppm to the C-5 carbon, the methylene proton signals to their respective hydroxymethyl carbons, and the N-methyl proton signal to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity of the molecule. nih.gov Key expected correlations include:

The N-methyl protons (~3.85 ppm) showing correlations to C-5 (~135.0 ppm) and C-3 (~148.0 ppm). thieme-connect.de

The pyrazole proton H-5 (~7.60 ppm) correlating to C-4 (~115.0 ppm) and C-3 (~148.0 ppm).

The methylene protons of the C3-CH₂OH group correlating to C-3 and C-4 of the pyrazole ring.

COSY (Correlation Spectroscopy): While limited for this molecule due to the prevalence of singlets, it would confirm any potential coupling between the OH and CH₂ protons under specific conditions (e.g., in a very dry solvent).

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes. The FTIR spectrum of this compound is expected to show several characteristic absorption bands. researchgate.net

O-H Stretching: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl (-OH) groups of the two methanol (B129727) substituents. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The aromatic C-H stretch from the C-5 proton on the pyrazole ring is expected at a higher frequency, around 3100-3150 cm⁻¹.

C=N and C=C Stretching: The pyrazole ring contains both C=N and C=C bonds, and their stretching vibrations typically appear as a series of medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: A strong absorption band corresponding to the C-O stretching vibration of the primary alcohol groups is expected in the 1000-1050 cm⁻¹ range.

| Vibrational Mode | Expected Frequency Range (cm-1) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic, pyrazole) | 3100 - 3150 | Medium |

| C-H stretch (aliphatic, CH₃, CH₂) | 2850 - 2960 | Medium |

| C=N / C=C stretch (pyrazole ring) | 1450 - 1600 | Medium-Strong |

| C-O stretch (primary alcohol) | 1000 - 1050 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. For this compound (C₆H₁₀N₂O₂), the exact molecular weight is 158.0742 g/mol .

Molecular Ion Peak ([M]⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 158. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be prominent at m/z 159. rsc.org

Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways would likely involve the loss of stable neutral molecules or radicals from the substituents:

Loss of a hydroxyl radical: [M - •OH]⁺ at m/z 141.

Loss of water: [M - H₂O]⁺ at m/z 140.

Loss of formaldehyde: [M - CH₂O]⁺ at m/z 128, resulting from rearrangement of a hydroxymethyl group.

Loss of a hydroxymethyl radical: [M - •CH₂OH]⁺ at m/z 127, which would be a significant peak due to the stability of the resulting pyrazole cation.

| m/z Value | Proposed Fragment Identity |

|---|---|

| 159 | [M+H]+ (protonated molecule) |

| 158 | [M]+• (molecular ion) |

| 141 | [M - •OH]+ |

| 140 | [M - H₂O]+• |

| 127 | [M - •CH₂OH]+ |

X-ray Crystallography for Absolute Structure and Conformational Analysis

Single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While specific crystal data for this compound is not widely published, its crystallographic features can be inferred from closely related structures, such as 1-(hydroxymethyl)-3,5-dimethylpyrazole. researchgate.net

Molecular Conformation: The five-membered pyrazole ring is expected to be essentially planar. The substituent groups (N-methyl and two hydroxymethyls) will be positioned on this plane. The rotational conformation of the C-C and C-O bonds of the hydroxymethyl groups will be determined by steric and electronic factors, particularly the formation of intermolecular hydrogen bonds.

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Length (N1-C5) | ~1.35 Å |

| Key Bond Length (C3-C4) | ~1.38 Å |

| Key Bond Angle (C5-N1-N2) | ~112° |

| Key Intermolecular Interaction | O-H···N hydrogen bonding |

Pharmacological and Biological Research Potential of 1 Methyl 1h Pyrazole 3,4 Diyl Dimethanol and Pyrazole Dimethanol Scaffolds

Research on Anticancer Activities and Cellular Mechanisms

The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of anticancer agents. mdpi.com Derivatives have been shown to interfere with various stages of cancer cell proliferation and survival. Research into compounds structurally related to the pyrazole dimethanol scaffold, such as pyrazole-3,4-dicarboxylates and pyrazolo[3,4-d]pyrimidines, provides insight into the potential anticancer mechanisms.

The inhibition of cancer cell growth is a primary focus of pyrazole derivative research. Studies on precursors to the dimethanol scaffold, such as pyrazole-3,4-dicarboxylates, have demonstrated cytotoxic effects. For instance, a series of novel pyrazole-3,4-dicarboxylates were synthesized and evaluated for their in vitro cytotoxicity against the murine P815 mastocytoma cell line. One derivative, diethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3,4-dicarboxylate, exhibited notable activity.

Table 1: Cytotoxic Activity of Selected Pyrazole-3,4-dicarboxylates against P815 Cell Line

| Compound | Structure | IC50 (µg/mL) |

|---|

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

This data suggests that the pyrazole-3,4-dicarboxylate scaffold, a direct precursor to the dimethanol scaffold, possesses potential as a platform for developing antiproliferative agents.

Inducing apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. Various pyrazole derivatives have been shown to trigger this process in cancer cells. For example, a study on pyrazolo[3,4-d]pyridazine derivatives, which contain a fused pyrazole ring system, demonstrated their ability to induce apoptosis in A549 lung cancer cells. nih.gov Treatment with a lead compound from this series led to a significant increase in the percentage of apoptotic cells compared to untreated cells (10.06% vs. 0.57%). nih.gov The mechanism was found to involve the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, thereby disrupting the critical Bcl-2/Bax balance. nih.gov

Another study investigating a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives found that the most active compound induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and the activation of caspase-3. waocp.orgwaocp.org

Cancer is characterized by uncontrolled cell division, making the cell cycle a prime target for therapeutic intervention. Certain pyrazole derivatives have been found to arrest the cell cycle at specific phases, thereby halting proliferation. The aforementioned pyrazolo[3,4-d]pyridazine derivative not only induced apoptosis but also caused cell cycle arrest at the Sub G1 and G2/M phases in A549 lung cancer cells. nih.gov

Similarly, a novel pyrazole derivative, PTA-1, was shown to arrest the cell cycle in the S and G2/M phases in MDA-MB-231 triple-negative breast cancer cells. nih.gov Furthermore, research on pyrazolo-[3,4-d]-pyrimidine derivatives as Src kinase inhibitors in medulloblastoma cells revealed that these compounds led to cell cycle arrest in the G2/M phase. nih.gov

The anticancer effects of pyrazole derivatives are often attributed to their ability to interact with and modulate the activity of key biological targets.

Kinases: Protein kinases are crucial regulators of cell signaling pathways that are often dysregulated in cancer. The pyrazole scaffold is a key feature in many kinase inhibitors. mdpi.com For instance, a series of novel 1,3,4-triarylpyrazoles was screened for kinase inhibitory activity, with one compound showing significant inhibition of several protein kinases, including AKT1, AKT2, BRAF V600E, and EGFR. nih.govmdpi.com Another study on pyrazolo[3,4-g]isoquinolines identified potent inhibitors of Haspin, CLK1, DYRK1A, and CDK9 kinases. nih.gov Derivatives of pyrazolo[3,4-b]pyridines have also been identified as potent inhibitors of CDK2 and CDK9. mdpi.com

Tubulin: Tubulin is the protein subunit of microtubules, which are essential for cell division. A novel pyrazole derivative, PTA-1, was found to inhibit tubulin polymerization, contributing to its anticancer cytotoxicity in triple-negative breast cancer cells. nih.gov

Antimicrobial and Antibacterial Research

The pyrazole scaffold is also a promising platform for the development of new antimicrobial agents. A patent for antimicrobial heterocyclic compounds includes the synthesis of (1-methyl-1H-pyrazole-3,4-diyl)dimethanol as an intermediate, indicating its potential utility in this field. Furthermore, numerous studies have demonstrated the broad-spectrum antimicrobial activity of various pyrazole derivatives.

One study on novel pyrazole analogues reported significant antibacterial and antifungal activity. nih.gov For example, one derivative showed high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while another was highly active against the Gram-positive bacterium Streptococcus epidermidis with the same MIC. nih.gov

Another investigation into new pyrazolo[3,4-d]pyridazin derivatives found that some compounds exhibited potent antimicrobial activity against a range of Gram-negative and Gram-positive bacteria, as well as fungi, with MIC values as low as <0.0024 mg/mL. nih.gov

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Type | Test Organism | MIC | Reference |

|---|---|---|---|

| Pyrazole Derivative 3 | Escherichia coli | 0.25 μg/mL | nih.gov |

| Pyrazole Derivative 4 | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

MIC: Minimum Inhibitory Concentration, the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Anti-inflammatory Research

The anti-inflammatory properties of pyrazole derivatives are well-established, with the commercial drug Celecoxib, a potent COX-2 inhibitor, being a prime example. Research into novel pyrazole analogues has continued to explore this therapeutic area. A study on a series of pyrazole derivatives synthesized using ultrasound irradiation identified a compound, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, with better anti-inflammatory activity than the standard drug Diclofenac sodium. nih.gov

Another study focused on pyrazolo[3,4-c]pyrazole (B14755706) derivatives, which were synthesized and evaluated for their analgesic and anti-inflammatory activities. All the synthesized compounds in this series exhibited both analgesic and anti-inflammatory properties. sciencescholar.us The fusion of a thiophene (B33073) moiety to the pyrazole core has also been explored to develop potent anti-inflammatory agents. rjpbr.com

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase Inhibition)

The pyrazole nucleus is a key component in the design of various enzyme inhibitors. nih.govacs.org A significant area of this research is the inhibition of xanthine oxidase (XO), an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to conditions like gout and hyperuricemia, making XO a critical therapeutic target. nih.gov

Numerous studies have highlighted the potential of pyrazole derivatives as potent XO inhibitors. nih.govnih.gov For instance, one study reported a pyrazole derivative with a potent xanthine oxidase inhibitory activity, showing an IC50 value of 0.83 μM. nih.gov Another research effort synthesized a series of 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivatives and evaluated their in vitro XO inhibitory activity. researchgate.net Among these, compound 6g emerged as a particularly potent inhibitor, demonstrating significant activity compared to the reference drug, allopurinol. researchgate.net Molecular docking studies suggested that the efficacy of these compounds stems from their ability to form key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues within the enzyme's active site. researchgate.net

The development of pyrazole-based XO inhibitors continues to be an active area of research, with scientists designing and synthesizing novel derivatives to improve potency and selectivity. benthamdirect.comsemanticscholar.org

| Compound Class/Derivative | Inhibitory Concentration (IC50) | Reference |

|---|---|---|

| Pyrazole Derivative 1 | 0.83 μM | nih.gov |

| 1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e) | 10.87 μM | benthamdirect.com |

| 5,6-dihydropyrazolo/pyrazolo[1,5-c]quinazoline derivative (6g) | Significantly more potent than allopurinol | researchgate.net |

Broader Biological Activity Spectrum of Pyrazole Derivatives in Academic Contexts

The structural versatility of the pyrazole ring has allowed for its incorporation into compounds exhibiting a wide range of biological activities beyond enzyme inhibition. nih.govresearchgate.netnih.gov Academic research has extensively explored pyrazole derivatives for their potential as antifungal, antiviral, and neuroprotective agents. nih.govnih.govmdpi.com

The need for new fungicides to combat phytopathogenic fungi that threaten agriculture is urgent. nih.gov Pyrazole derivatives have shown significant promise in this area. nih.govmdpi.com Pyrazole carboxamides, for example, are a class of fungicides that include commercial products like penthiopyrad (B1679300) and bixafen. nih.gov

Research has demonstrated the effectiveness of novel pyrazole compounds against various plant pathogens. In one study, a series of pyrazole carboxamides and isoxazolol pyrazole carboxylates were synthesized and tested against fungi such as Rhizoctonia solani and Alternaria porri. nih.gov The isoxazolol pyrazole carboxylate 7ai displayed particularly strong antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was superior to the commercial fungicide carbendazol (EC50, 1.00 μg/mL). nih.gov Other studies have also reported low-to-moderate antifungal activities of fluorinated pyrazole aldehydes against fungi like Macrophomina phaseolina and Fusarium oxysporum. mdpi.com The introduction of different functional groups to the pyrazole ring continues to be a key strategy in developing new and more effective antifungal agents. acs.org

| Compound | Fungus | Efficacy (EC50) | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri | 2.24 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Marssonina coronaria | 3.21 μg/mL | nih.gov |

| Pyrazole-4-carboxamide 7d | Rhizoctonia solani | 0.046 μg/mL | acs.org |

| Pyrazole-4-carboxamide 12b | Rhizoctonia solani | 0.046 μg/mL | acs.org |

The pyrazole scaffold is a key component in the development of novel antiviral agents, showing activity against a wide spectrum of DNA and RNA viruses. nih.govnih.govnih.gov Researchers have synthesized and evaluated numerous pyrazole derivatives, demonstrating their potential to inhibit viral replication. nih.govfrontiersin.org

For example, studies have investigated hydroxyquinoline-pyrazole candidates as antiviral agents against a range of coronaviruses, including SARS-CoV-2 and MERS-CoV, with promising results. rsc.org Other research has focused on the activity of pyrazole derivatives against Newcastle disease virus (NDV), a significant threat to the poultry industry. nih.gov In these studies, certain 4-substituted pyrazole derivatives achieved complete protection against NDV. nih.gov Furthermore, pyrazole derivatives containing an oxime moiety have been reported to have inactivation effects against the Tobacco Mosaic Virus (TMV). acs.org The antiviral potential of the pyrazole core structure continues to drive research into new therapeutic agents for a variety of viral diseases. nih.govresearchgate.net

The treatment of neurological disorders presents a significant challenge in biomedical research. nih.gov The pyrazole scaffold has emerged as an attractive structure for medicinal chemists developing novel neuroprotective agents. nih.govresearchgate.net Pyrazole-based compounds have shown potential in preclinical studies by targeting key pathways involved in neurodegeneration, such as those implicated in Alzheimer's and Parkinson's diseases. eurekaselect.commdpi.comnih.gov

Research indicates that pyrazole derivatives can exhibit neuroprotective effects by reducing the generation of amyloid-beta plaque and shielding neurons from oxidative stress. eurekaselect.com Some pyrazole analogs have been designed to suppress the adverse activation of glia, which contributes to neuroinflammation and neurotoxicity in a range of neurodegenerative diseases. bohrium.com For instance, certain pyrazolo[3,4-d]pyridazine compounds were evaluated for their ability to protect against 6-hydroxydopamine (6-OHDA)-induced neuroblastoma SH-SY5Y cell death, with one compound exhibiting more than 100% relative neuroprotection. researchgate.net These findings underscore the potential of pyrazole-based structures as templates for the development of new therapies for complex neurological conditions. researchgate.netbgu.ac.il

Computational and Theoretical Investigations of 1 Methyl 1h Pyrazole 3,4 Diyl Dimethanol Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (1-methyl-1H-pyrazole-3,4-diyl)dimethanol, DFT calculations can elucidate its fundamental properties, including molecular geometry, electronic distribution, and orbital energies. Such studies are crucial for understanding the molecule's stability, reactivity, and spectroscopic characteristics. researchgate.netnih.gov

Theoretical calculations using DFT at the B3LYP level, for instance, can establish the molecular geometry, frontier molecular orbitals (HOMO and LUMO), and Mulliken charges. researchgate.net The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important, as their energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface, another output of DFT calculations, helps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For pyrazole (B372694) derivatives, the nitrogen atoms are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack, while the hydrogen atoms of the methyl and hydroxyl groups are regions of positive potential.

Table 1: Calculated Electronic Properties of a Representative Pyrazole Derivative using DFT

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is illustrative for a generic pyrazole derivative and intended to represent the type of information obtained from DFT studies.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly useful in drug discovery for predicting the binding mode of a ligand to the active site of a protein. For this compound, docking studies could explore its potential interactions with various biological targets. Pyrazole derivatives have been investigated as inhibitors of various kinases and other enzymes. nih.govresearchgate.net

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. researchgate.net MD simulations provide insights into the dynamic behavior of the complex, including conformational changes and the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. researchgate.netresearchgate.net For instance, a simulation might reveal that the hydroxyl groups of this compound form stable hydrogen bonds with amino acid residues in a receptor's active site.

Table 2: Illustrative Molecular Docking Results of a Pyrazole Ligand with a Kinase Target

| Parameter | Value |

| Binding Energy | -8.5 kcal/mol |

| Inhibition Constant (Ki) | 1.2 µM |

| Key Interacting Residues | LYS78, GLU95, ASP164 |

| Hydrogen Bonds | 3 |

Note: This data is hypothetical and serves to illustrate the typical outputs of a molecular docking study for a pyrazole-based compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ej-chem.orgnih.gov These models are used to predict the activity of new compounds and to guide the optimization of lead compounds in drug discovery. For a series of pyrazole derivatives, a QSAR model could be developed to identify the key structural features that influence a particular biological activity, such as inhibitory potency against a specific enzyme. nih.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov This model can then be used to predict the activity of new, unsynthesized pyrazole derivatives, including modifications of this compound, thereby prioritizing synthetic efforts.

Table 3: Example of a QSAR Model for Pyrazole Derivatives

| Descriptor | Coefficient | Description |

| LogP | 0.45 | Lipophilicity |

| TPSA | -0.12 | Topological Polar Surface Area |

| MR | 0.23 | Molar Refractivity |

| Model Statistics | ||

| R² | 0.85 | |

| Q² | 0.72 |

Note: This table represents a hypothetical QSAR model to illustrate the relationship between molecular descriptors and biological activity.

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Properties in Research Settings

In silico methods are widely used in early drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions help to identify compounds with potentially poor pharmacokinetic profiles at an early stage, reducing the likelihood of late-stage failures. For this compound, various computational models can be used to estimate its ADME properties.

Properties such as aqueous solubility (logS), blood-brain barrier penetration (logBB), human oral absorption, and potential for cytochrome P450 enzyme inhibition can be predicted using models based on a compound's structure. researchgate.net For example, Lipinski's "Rule of Five" is a commonly used guideline to assess the drug-likeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Table 4: Predicted ADME Properties for this compound

| Property | Predicted Value | Acceptable Range for Oral Drugs |

| Molecular Weight | 142.16 g/mol | < 500 |

| LogP | -0.8 | -0.4 to 5.6 |

| Hydrogen Bond Donors | 2 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Human Oral Absorption | High | High |

Note: The predicted values in this table are illustrative and based on general computational models for small molecules.

Future Research Trajectories and Identified Gaps for 1 Methyl 1h Pyrazole 3,4 Diyl Dimethanol Research

Discovery of Novel and Efficient Synthetic Routes for Targeted Analogues

A primary gap in the current landscape is the limited exploration of synthetic methodologies specifically tailored to (1-methyl-1H-pyrazole-3,4-diyl)dimethanol and its analogues. Future research must focus on developing novel and efficient synthetic routes to build a diverse library of related compounds for biological screening.

Key areas for exploration include:

Modernizing Classical Syntheses: The Knorr pyrazole (B372694) synthesis and reactions involving 1,3-dicarbonyl compounds with hydrazines are classical routes to the pyrazole core. nih.govijraset.com Future work should focus on adapting these methods for the specific substitution pattern of this compound, optimizing reaction conditions for higher yields and purity.

Multicomponent Reactions (MCRs): One-pot, multicomponent reactions offer an efficient and environmentally friendly approach to generating molecular diversity. mdpi.comias.ac.in Developing MCRs that incorporate the this compound scaffold would enable the rapid synthesis of a wide array of analogues from simple starting materials. ias.ac.in

Advanced Catalysis: The use of novel catalysts, such as nano-ZnO or silver-based catalysts, has been shown to improve the efficiency and selectivity of pyrazole synthesis. mdpi.com Research into catalyst systems that can facilitate the regioselective functionalization of the pyrazole ring will be crucial for creating targeted analogues.

Flow Chemistry: Continuous flow chemistry presents a scalable and efficient alternative to traditional batch synthesis, offering precise control over reaction parameters. nih.gov Applying flow chemistry to the synthesis of this compound derivatives could accelerate the production of compound libraries for high-throughput screening. nih.gov

Rational Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The true potential of this compound lies in its use as a scaffold for rationally designed analogues with specific pharmacological activities. The di-methanol groups at the 3 and 4 positions are prime targets for chemical modification to explore structure-activity relationships (SAR).

Future research trajectories should include:

Structure-Activity Relationship (SAR) Studies: A significant gap is the absence of SAR data for this specific pyrazole scaffold. Systematic modification of the methanol (B129727) groups—for instance, through esterification, etherification, or conversion to amines or other functional groups—is necessary. researchgate.netfrontiersin.org These modifications will help elucidate how changes to these positions affect biological activity, such as anti-inflammatory, anticancer, or antimicrobial effects. researchgate.netfrontiersin.org

Bioisosteric Replacement: The pyrazole ring itself can act as a bioisostere for other aromatic rings like benzene (B151609) or imidazole, often improving physicochemical properties such as solubility and lipophilicity. nih.gov Future design strategies could involve using the this compound core to replace less favorable moieties in existing drug molecules, potentially enhancing their potency and pharmacokinetic profiles. nih.gov

Computational and In Silico Modeling: Integrating computational tools like molecular docking and quantitative structure-activity relationship (QSAR) studies can accelerate the design process. nih.govresearchgate.net These methods can predict how different substitutions on the pyrazole ring will interact with specific biological targets, allowing for the prioritization of the most promising analogues for synthesis and testing. nih.goveurasianjournals.com This approach is crucial for designing derivatives with tuned profiles, such as selective kinase inhibitors. mdpi.com

Comprehensive Mechanistic Studies of Biological Interventions at the Molecular Level

While the broader pyrazole class is known to interact with a multitude of biological targets, the specific molecular mechanisms of this compound and its derivatives are entirely unknown. A significant research effort is required to bridge this gap.

Key directions for mechanistic studies include:

Target Identification and Validation: High-throughput screening of a library of analogues against various cell lines and protein targets is a critical first step. Pyrazole derivatives are well-known inhibitors of protein kinases such as EGFR, VEGFR, and JAK, making these promising targets to investigate. mdpi.comnih.gov Identifying the specific proteins or pathways modulated by these compounds is fundamental.

Enzyme Inhibition Assays: For analogues that show activity against specific targets, detailed enzymatic assays are needed to quantify their inhibitory potency (e.g., IC50 values) and selectivity. nih.gov Understanding whether inhibition is competitive, non-competitive, or allosteric will provide crucial insights into the mechanism of action. mdpi.com

Molecular Docking and Dynamics: In silico molecular docking can provide models of how these compounds bind to the active sites of their target proteins. researchgate.net Molecular dynamics simulations can further elucidate the stability of these interactions over time, revealing key binding interactions and informing the design of more potent inhibitors. acs.org

Cellular and In Vivo Studies: Investigating the effects of promising compounds on cellular processes such as cell cycle progression, apoptosis, and signal transduction is essential. nih.gov Subsequent in vivo studies in animal models are necessary to validate the therapeutic potential and understand the compound's effect in a complex biological system.

Development of this compound as a Scaffold for Chemical Probes and Tools in Biological Systems

Beyond direct therapeutic applications, the this compound scaffold holds potential for the development of chemical probes and tools to investigate biological systems. This represents a largely unexplored area for this particular compound.

Future research in this domain should focus on:

Fluorescent Probes: The pyrazole ring possesses intrinsic electronic properties that make it a suitable core for fluorescent molecules. nih.gov By conjugating the scaffold with fluorophores or designing derivatives that exhibit fluorescence upon binding to a specific analyte (e.g., metal ions, reactive oxygen species), novel probes for bioimaging can be created. nih.gov The methanol groups offer convenient handles for attaching other molecular components.

Affinity-Based Probes: By attaching a reactive group or a photo-crosslinker to the this compound scaffold, affinity-based probes can be synthesized. These tools are invaluable for target identification and validation, as they can covalently label their biological targets within a complex cellular environment.

Scaffolds for Fragment-Based Drug Discovery: The core structure of this compound can serve as a starting fragment in fragment-based drug discovery (FBDD) campaigns. Screening this core fragment and its simple derivatives against a variety of biological targets could identify initial "hits" that can then be elaborated into more potent lead compounds.

Q & A

Q. Q1. What are the standard synthetic protocols for (1-methyl-1H-pyrazole-3,4-diyl)dimethanol, and what purification methods are recommended?

Methodological Answer:

- Synthetic Route : The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives are prepared by refluxing hydrazines with diketones in ethanol or xylene, followed by NaOH treatment to isolate intermediates .

- Purification : Recrystallization from methanol or ethanol is common, as demonstrated in structurally analogous compounds like (2-phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol . For polar byproducts, column chromatography using silica gel with petroleum ether/ethyl acetate (4:1) is effective .

Q. Q2. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks for methyl (-CH3) and dimethanol (-CH2OH) groups. For example, pyrazole ring protons resonate at δ 6.7–7.7 ppm, while methyl groups appear at δ 2.1–2.3 ppm .

- FT-IR : Hydroxyl (-OH) stretches near 3200–3500 cm⁻¹ and pyrazole C=N stretches at 1495–1685 cm⁻¹ confirm functional groups .

- Mass Spectrometry : Use EIMS or HRMS to verify molecular ion peaks (e.g., m/z 356 for pyrazoline analogs) .

Advanced Research Questions

Q. Q3. How can computational tools like SHELX refine the crystal structure of this compound?

Methodological Answer:

- Structure Solution : Use SHELXD for phase determination and SHELXL for refinement. Hydrogen atoms are often placed computationally (riding model, C–H 0.93 Å) due to low electron density .

- Handling Discrepancies : If experimental data (e.g., X-ray) conflicts with computational models, adjust isotropic displacement parameters (Uiso) or test for twinning using SHELXPRO .

Q. Q4. How to resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

- Case Study : In pyrazole derivatives, NMR may suggest planar symmetry, while X-ray reveals slight torsional distortions. Validate via:

- DFT Calculations : Compare optimized geometries with crystallographic data .

- Dynamic NMR : Detect conformational exchange broadening in solution .

- Example : Discrepancies in hydrogen bonding networks (e.g., hydroxyl groups) can arise from solvent interactions during crystallization .

Q. Q5. What strategies optimize regioselectivity during functionalization of the pyrazole core?

Methodological Answer:

- Electrophilic Substitution : Use directing groups (e.g., methyl at N1) to favor C5 functionalization. For example, 5-methyl-1-phenylpyrazole derivatives react selectively at C3/C4 with aldehydes under acid catalysis .

- Solvent Effects : Polar aprotic solvents (DMF) enhance nucleophilic attack at sterically hindered positions .

Q. Q6. How to address solubility challenges during large-scale synthesis?

Methodological Answer:

- Co-Solvent Systems : Use DMF/ethanol (1:1) for recrystallization to improve yield .

- Derivatization : Temporarily protect hydroxyl groups as acetates to reduce polarity, then deprotect post-purification .

Functionalization and Applications

Q. Q7. What are the bioactive potentials of this compound derivatives?

Methodological Answer:

- Antibacterial Screening : Analogous compounds like (2-phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol show moderate activity against Gram-positive bacteria (MIC 16–32 µg/mL) via membrane disruption .

- Antioxidant Assays : Use TAC (Total Antioxidant Capacity) and TOS (Total Oxidative Stress) kits to quantify ROS scavenging .

Q. Q8. How to design experiments for evaluating the compound’s stability under varying pH?

Methodological Answer:

- Accelerated Stability Testing :

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。